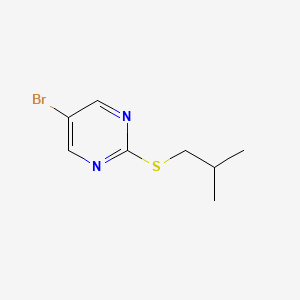

5-Bromo-2-isobutylthiopyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

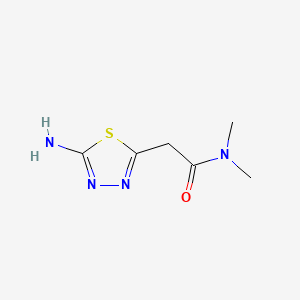

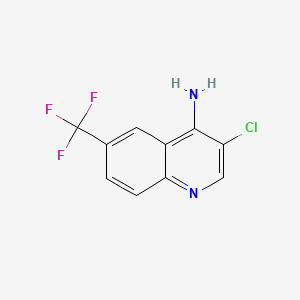

5-Bromo-2-isobutylthiopyrimidine is a chemical compound with the molecular formula C8H11BrN2S .

Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-isobutylthiopyrimidine are not widely documented, similar compounds have been used in various chemical reactions. For example, 5-Bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs .Wissenschaftliche Forschungsanwendungen

α-Glucosidase Inhibitory Activity

5-Bromo-2-isobutylthiopyrimidine derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors. This enzyme plays a significant role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes. The derivatives of this compound have shown excellent to moderate activity, with some being more active than the standard drug acarbose .

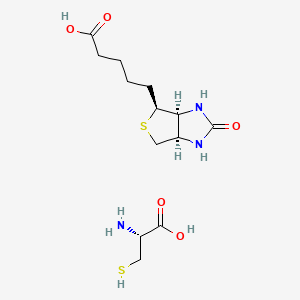

DNA Synthesis Marker

The compound has been used as a marker of DNA synthesis, particularly in the form of 5-Bromo-2’-deoxyuridine (BrdU). It’s incorporated into DNA during the cell cycle’s synthetic phase, providing insights into cellular mechanisms of central nervous system development across various animals .

Neurobiology Research

Incorporation of BrdU, a related compound, into DNA has been extensively studied for its effects on the proliferative behavior of cerebellar neuroblasts. This research is crucial for understanding the development of the central nervous system and the potential toxic effects of BrdU incorporation .

Chemical Synthesis and Industrial Scale-Up

5-Bromo-2-isobutylthiopyrimidine has been involved in novel and practical industrial process scale-ups. Starting from dimethyl terephthalate, the compound has been prepared effectively through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Antimicrobial and Antiviral Research

Benzimidazole derivatives, which include 5-Bromo-2-isobutylthiopyrimidine, have been reported to possess a wide spectrum of biological activities. These activities include antimicrobial and antiviral properties, which are essential for the development of new therapeutic agents .

Cancer Research

The benzimidazole class, to which 5-Bromo-2-isobutylthiopyrimidine belongs, has shown potential in antitumor studies. Its derivatives have been explored for their ability to inhibit cancer cell growth and could be pivotal in the development of new oncology medications .

Eigenschaften

IUPAC Name |

5-bromo-2-(2-methylpropylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOBLHJEXDEJHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682447 |

Source

|

| Record name | 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isobutylthiopyrimidine | |

CAS RN |

1242336-74-8 |

Source

|

| Record name | 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)